

# Benchmarking Tisolagiline's safety profile against other MAO-B inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Safety Analysis of Tisolagiline and Other MAO-B Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative safety profile of **Tisolagiline** (KDS-2010), a novel reversible monoamine oxidase B (MAO-B) inhibitor, against established MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide. As **Tisolagiline** is currently in Phase 2 clinical trials, publicly available safety data is limited. This comparison, therefore, synthesizes preliminary findings for **Tisolagiline** with comprehensive clinical trial data for the approved MAO-B inhibitors.

## **Executive Summary**

Monoamine oxidase B (MAO-B) inhibitors are a cornerstone in the management of Parkinson's disease, and their therapeutic window is expanding to other neurodegenerative and metabolic disorders. While effective, their safety profiles, particularly concerning adverse events, are a critical consideration for clinicians and researchers. **Tisolagiline**, a next-generation reversible MAO-B inhibitor, has demonstrated a favorable safety and tolerability profile in early clinical trials.[1][2][3] This guide aims to contextualize these preliminary findings by benchmarking them against the well-documented safety data of irreversible inhibitors like Selegiline and Rasagiline, and the reversible inhibitor Safinamide.

## **Comparative Safety Data**







The following table summarizes the incidence of common adverse events associated with Selegiline, Rasagiline, and Safinamide based on data from clinical trials and meta-analyses. Due to the early stage of **Tisolagiline**'s clinical development, quantitative data is not yet available; however, qualitative descriptions from Phase 1 trials are included.



| Adverse Event<br>Category | Tisolagiline<br>(KDS-2010)                                                      | Selegiline                                                                                  | Rasagiline                                                                                                                           | Safinamide                                                                                                                                                                      |
|---------------------------|---------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Overall Adverse<br>Events | Favorable safety and tolerability profile observed in Phase 1 trials. [1][2][3] | Higher incidence compared to placebo (62.1% vs. 54.7%).[4][5][6][7]                         | Incidence of common adverse effects did not significantly differ from placebo in monotherapy trials.[8][9]                           | 40.2% of patients experienced treatment-emergent adverse events in one study.[10] In another, 67.9% in the safinamide group and 69.1% in the placebo group reported TEAEs. [11] |
| Neuropsychiatric          | No specific data<br>available.                                                  | Higher incidence of neuropsychiatric disorders compared to placebo (31.6% vs. 26.7%).[4][6] | Hallucinations<br>have been<br>reported.[12]                                                                                         | Visual hallucinations reported in a small percentage of patients.[11]                                                                                                           |
| Cardiovascular            | No specific data<br>available.                                                  | Reports of cardiovascular adverse drug reactions.                                           | Myocardial ischemia reported in a small percentage of patients taking a placebo, and no patients taking safinamide in one study.[11] |                                                                                                                                                                                 |
| Gastrointestinal          | No specific data available.                                                     | Incidence not significantly                                                                 | Nausea reported.<br>[12]                                                                                                             | Dizziness and nausea were                                                                                                                                                       |



| Musculoskeletal           | No specific data available.                      | different from<br>placebo (17.8%<br>vs. 15.4%).[4][6]<br>[7] |                                                                                                    | among the most<br>common TEAEs<br>(2.5% each in<br>one study).[10]                                                                                                   |
|---------------------------|--------------------------------------------------|--------------------------------------------------------------|----------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Dyskinesia (as<br>add-on) | Not yet studied in relevant patient populations. | Can potentiate<br>levodopa-<br>induced<br>dyskinesia.        | Dyskinesia is a common adverse drug reaction (4.06% in one post-marketing study).[12]              | More common in<br>the safinamide<br>group than in the<br>placebo group<br>(14.6% vs 5.5%<br>in one study).[11]<br>Another study<br>reported a 5.5%<br>incidence.[10] |
| Hypotension               | No specific data<br>available.                   | Orthostatic<br>hypotension has<br>been reported.             | Orthostatic hypotension is a common adverse drug reaction (2.29% in one post-marketing study).[12] |                                                                                                                                                                      |

## **Mechanism of Action and Signaling Pathway**

MAO-B inhibitors exert their therapeutic effects by preventing the breakdown of dopamine in the brain, thereby increasing its availability. This is particularly beneficial in conditions like Parkinson's disease, which is characterized by dopamine deficiency. The key difference between **Tisolagiline** and older MAO-B inhibitors like Selegiline and Rasagiline lies in the nature of their enzyme inhibition.





Click to download full resolution via product page

#### Mechanism of MAO-B Inhibition

As depicted, both reversible and irreversible MAO-B inhibitors block the action of the MAO-B enzyme. However, reversible inhibitors like **Tisolagiline** temporarily bind to the enzyme, while irreversible inhibitors form a permanent covalent bond. This difference may have implications for the long-term safety profile and the potential for drug-drug interactions.

## **Experimental Protocols for Safety Assessment**

The safety of MAO-B inhibitors in clinical trials is rigorously assessed according to guidelines established by regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). The following outlines a typical experimental workflow for safety and tolerability assessment in clinical trials for drugs targeting neurodegenerative diseases.





Click to download full resolution via product page

#### Clinical Trial Safety Assessment Workflow

#### Key Methodologies:

- Adverse Event (AE) Monitoring and Reporting: Spontaneous reports of AEs are collected at
  each study visit. AEs are coded using a standardized medical dictionary (e.g., MedDRA) and
  assessed for severity, seriousness, and causality related to the investigational drug.
- Vital Signs and Physical Examinations: Regular monitoring of blood pressure, heart rate, respiratory rate, and temperature, along with comprehensive physical examinations, are conducted to detect any physiological changes.
- Electrocardiograms (ECGs): ECGs are performed at baseline and at specified intervals to monitor for any cardiac effects, such as changes in QT interval.



- Clinical Laboratory Tests: Blood and urine samples are collected regularly to assess hematology, clinical chemistry (including liver and renal function), and urinalysis to detect any drug-induced organ toxicity.
- Concomitant Medication and Medical History Review: A thorough review of all medications taken by the participant and their medical history is conducted to identify potential drug interactions and pre-existing conditions that might increase the risk of AEs.

### Conclusion

The available preliminary data for **Tisolagiline** suggests a promising safety profile, a characteristic that will be further elucidated as ongoing Phase 2 trials progress. In comparison to established MAO-B inhibitors, which have well-documented adverse event profiles, **Tisolagiline**'s reversible mechanism of action may offer a differentiated safety and tolerability profile. A definitive comparative assessment will require the completion of large-scale, long-term clinical trials. Researchers and drug development professionals should continue to monitor the clinical development of **Tisolagiline** as more comprehensive safety data becomes available.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Scilex Bio, a Controlling Interest of Joint Venture by Scilex Holding Company, Reports KDS2010 a Novel Oral Tablet Phase 2 Trial for Alzheimer's Disease (AD) Currently Enrolling with U.S. Patient Cohort to be Added in 2025 - BioSpace [biospace.com]
- 2. Scilex Bio's Novel Alzheimer's Drug Shows Promise in Phase 2 Trial, Targets \$15B Market | SCLX Stock News [stocktitan.net]
- 3. Scilex Bio's Novel Obesity Drug Shows Promise in Phase 2 Trial, Targets \$150B Market | SCLX Stock News [stocktitan.net]
- 4. Frontiers | Efficacy and safety of selegiline for the treatment of Parkinson's disease: A systematic review and meta-analysis [frontiersin.org]



- 5. Efficacy and safety of selegiline for the treatment of Parkinson's disease: A systematic review and meta-analysis. Health Economics Research Centre (HERC) [herc.ox.ac.uk]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Rasagiline meta-analysis: a spotlight on clinical safety and adverse events when treating Parkinson's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of safinamide in Parkinson's disease patients with motor fluctuations without levodopa dosage escalation over 18 weeks: KEEP study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Benchmarking Tisolagiline's safety profile against other MAO-B inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608322#benchmarking-tisolagiline-s-safety-profile-against-other-mao-b-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com